2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
Description
Properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS2/c1-16-24-25-21(29-16)28-14-20(27)26-19-13-9-8-12-18(19)23(4,15-22(26,2)3)17-10-6-5-7-11-17/h5-13H,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJFVSRAZPSSTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)N2C3=CC=CC=C3C(CC2(C)C)(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Quinoline Derivative Synthesis: The quinoline derivative can be prepared through a series of reactions involving the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at various sites, including the quinoline ring.
Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the sulfur atom in the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of dihydro derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits notable biological properties that make it suitable for various applications:
Antimicrobial Activity
Research has shown that thiadiazole derivatives possess significant antimicrobial properties. Studies indicate that this compound can inhibit the growth of several bacterial strains and fungi. Its mechanism often involves disrupting cellular processes or inhibiting enzyme activity.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The dual functionality of the thiadiazole and quinoline moieties enhances its effectiveness against various cancer cell lines.
Anti-inflammatory Effects
Some research indicates that thiadiazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Applications in Medicinal Chemistry
Given its biological activities, this compound holds promise in drug development:
- Drug Design : Its unique structure allows it to serve as a lead compound for developing new antibiotics and anticancer drugs.
- Pharmaceutical Formulations : The compound can be formulated into various dosage forms for targeted delivery in therapeutic applications.
Agricultural Applications
The antimicrobial properties of this compound also extend to agricultural uses:
- Fungicides : Its efficacy against fungal pathogens makes it a candidate for developing new fungicides.
- Plant Growth Regulators : Research is ongoing to explore its potential as a growth regulator in crops.
Material Science Applications
In addition to biological applications, the compound may find utility in material science:
- Corrosion Inhibitors : Thiadiazole derivatives are known for their ability to prevent metal corrosion.
- Dyes and Pigments : The unique chemical structure can be leveraged to develop new dyes with specific color properties.
Case Studies
- Antimicrobial Studies : A study conducted on various bacterial strains demonstrated that the compound exhibits a minimum inhibitory concentration (MIC) comparable to existing antibiotics, highlighting its potential as a new antimicrobial agent.
- Cancer Cell Line Research : In vitro studies on human cancer cell lines showed that the compound reduces cell viability significantly after 48 hours of treatment, indicating its potential as an anticancer drug.
- Agricultural Trials : Field trials using formulations containing this compound as a fungicide showed a marked reduction in fungal infections in crops compared to untreated controls.
Mechanism of Action
The mechanism by which 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiadiazole and quinoline moieties. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways.
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a broader class of thiadiazole- and oxadiazole-linked ethanones. Key structural analogs include:
Key Observations :
- Heterocycle Core : Thiadiazoles (as in the target compound) exhibit greater sulfur-mediated reactivity compared to oxadiazoles, which are more electron-deficient .
- Substituent Effects: Bulky dihydroquinoline groups in the target compound may improve binding to hydrophobic pockets, whereas halogenated or polar substituents (e.g., amino, CF₃) in analogs enhance target specificity or pharmacokinetics .
Physicochemical Properties
Computational and Modeling Insights
- Similarity Metrics: Tanimoto and Dice coefficients (using MACCS or Morgan fingerprints) could quantify structural similarity between the target compound and known bioactive analogs, aiding in virtual screening .
Biological Activity
The compound 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has garnered attention for its diverse biological activities. This article synthesizes the available data on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure comprises a thiadiazole ring and a quinoline moiety, which are known for their biological significance. The molecular formula is , with a molecular weight of approximately 314.45 g/mol. The presence of sulfur in the thiadiazole ring contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that derivatives of thiadiazole possess activity against various bacteria and fungi. Specifically, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) ranging from 3.125 mg/mL against Staphylococcus aureus and Escherichia coli to higher values against fungi like Candida albicans .
Antioxidant Properties
The antioxidant potential of thiadiazole derivatives has been highlighted in several studies. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage associated with various diseases.
Anti-inflammatory Effects
Compounds derived from thiadiazoles also exhibit anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in inflammatory processes .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Many thiadiazole derivatives act as enzyme inhibitors. For example, they can inhibit bacterial cell wall synthesis or interfere with metabolic pathways in pathogens.
- Receptor Modulation : Some studies suggest that these compounds may modulate receptor activity involved in inflammatory responses or microbial resistance.
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives:
- A study published in 2023 demonstrated that a related compound exhibited potent activity against Phytophthora infestans, a pathogen responsible for late blight in potatoes .
- Another research effort highlighted the anti-tubercular activity of thiadiazole derivatives, showing promising results against Mycobacterium tuberculosis .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 2-bromo-1-(substituted phenyl)ethanone derivatives as alkylating agents. For example, describes a general procedure with yields up to 91% by refluxing in a polar aprotic solvent (e.g., DMF) at 80–90°C for 4–6 hours. Key steps include purification via recrystallization (ethanol or methanol) and characterization using -NMR and elemental analysis . Adjusting stoichiometry (e.g., 1:1.2 molar ratio of thiol to alkylating agent) and solvent polarity can improve yields.
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- -NMR : Assign peaks for aromatic protons (δ 7.0–8.0 ppm), methyl groups (δ 1.2–2.5 ppm), and thiadiazole-linked protons (e.g., δ 4.75 ppm for CH in ) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 282 [M+1] in ) and fragmentation patterns .
- Elemental Analysis : Validate purity with <0.3% deviation between calculated and observed C, H, N, S values (e.g., C: 46.96% calculated vs. 46.67% observed in ) .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer : suggests forming inorganic or organic salts (e.g., sodium, potassium, or morpholine salts) by reacting the free acid with bases in aqueous or propan-2-ol media. For example, sodium salts improve aqueous solubility by 10–15× compared to the parent compound. Crystallization from methanol/water mixtures (1:1) ensures purity .
Advanced Research Questions
Q. How can computational methods like molecular docking predict biological targets for this compound?
- Methodological Answer : and highlight molecular docking using AutoDock Vina or Schrödinger Suite. Key steps:
- Protein Preparation : Retrieve target structures (e.g., kinases, enzymes) from PDB. Optimize hydrogen bonding and remove water molecules.
- Ligand Preparation : Generate 3D conformers of the compound and derivatives.
- Docking Parameters : Use Lamarckian genetic algorithms with grid sizes adjusted to active site dimensions. Prioritize compounds with binding energies ≤−8.0 kcal/mol and hydrogen-bond interactions (e.g., with ATP-binding pockets) .
Q. What strategies resolve contradictions in spectral data for structurally similar analogs?
- Methodological Answer :
- Dynamic NMR : Use variable-temperature -NMR to detect rotational barriers in thiadiazole-sulfanyl linkages (e.g., coalescence temperature analysis).
- 2D-COSY/HSQC : Resolve overlapping aromatic signals by correlating - and - couplings (e.g., distinguishing dihydroquinoline protons from thiadiazole signals) .
- X-ray Crystallography : Validate ambiguous structures via single-crystal diffraction (e.g., bond angles and torsion angles in ) .
Q. How do substituents on the dihydroquinoline moiety influence biological activity?
- Methodological Answer :
- SAR Studies : Synthesize derivatives with varying substituents (e.g., 2,2,4-trimethyl vs. 4-ethoxy groups) and test against target enzymes (e.g., COX-2, α-glucosidase).
- Data Analysis : Use IC values and regression models to correlate lipophilicity (LogP) with activity. For instance, bulky groups (e.g., 4-phenyl) may enhance binding to hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
